

# AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monocarboxylate transporter 1 (MCT1) inhibitor, **AZD3965**, with other emerging alternatives targeting lactate transport in cancer. The information presented is based on reproducible experimental data from published research, offering a comprehensive resource for evaluating its performance and potential applications.

### **Executive Summary**

**AZD3965** is a potent and selective inhibitor of MCT1, a key transporter of lactate across the cell membrane. In cancer cells that rely on glycolysis for energy production, inhibiting MCT1 leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of tumor growth. This guide summarizes the quantitative data on **AZD3965**'s efficacy, details the experimental protocols used to generate this data, and visualizes the key cellular pathways and experimental workflows.

### **Comparative Performance of MCT Inhibitors**

The following tables summarize the in vitro and in vivo performance of **AZD3965** in comparison to other notable MCT inhibitors.

Table 1: In Vitro Potency and Efficacy of MCT Inhibitors



| Compound                    | Target(s)                                              | Cell Line                    | Assay Type                    | IC50 / Ki /<br>pKi                          | Reference |
|-----------------------------|--------------------------------------------------------|------------------------------|-------------------------------|---------------------------------------------|-----------|
| AZD3965                     | MCT1 (selective over MCT2, no activity against MCT3/4) | Raji (Burkitt's<br>Lymphoma) | Lactate Efflux                | IC50: 5.12<br>nM                            | [1]       |
| 4T1 (Breast<br>Cancer)      | L-Lactate<br>Uptake                                    | IC50: 17.0 ±<br>3.6 nM       | [2]                           |                                             |           |
| 4T1 (Breast<br>Cancer)      | Cell Growth                                            | IC50: 22.2 ± 4.6 nM          | [2]                           | -                                           |           |
| Human<br>MCT1               | Binding<br>Affinity                                    | pKi: 8.8                     | [1]                           | -                                           |           |
| BAY-8002                    | MCT1/2                                                 | DLD-1 (Colon<br>Cancer)      | [14C]-L-<br>Lactate<br>Uptake | IC50: in nM<br>range                        |           |
| AR-C155858                  | MCT1/2                                                 | Rat<br>Erythrocytes          | Binding<br>Affinity           | Ki: 2 nM                                    | -         |
| Syrosingopin<br>e           | MCT1/MCT4<br>(dual<br>inhibitor)                       | HAP1                         | -                             | IC50: 2500<br>nM (MCT1),<br>40 nM<br>(MCT4) | [3]       |
| K562<br>(Leukemia)          | Cell Growth                                            | IC50: >10 μM                 | [4]                           |                                             |           |
| HL60<br>(Leukemia)          | Cell Growth                                            | IC50: 1.5 μM                 | [4]                           | -                                           |           |
| SkBr3<br>(Breast<br>Cancer) | Cell Growth                                            | IC50: 1.8 μM                 | [4]                           |                                             |           |



| α-cyano-4-   |               |             |           |              |     |
|--------------|---------------|-------------|-----------|--------------|-----|
| hydroxycinna | Non-selective | 4T1 (Breast | L-Lactate | IC50: 7.57 ± | [2] |
| mic acid     | MCTs          | Cancer)     | Uptake    | 15.2 mM      | [2] |
| (CHC)        |               |             |           |              |     |

Table 2: In Vivo Efficacy of AZD3965

| Cancer Model        | Treatment                                           | Dosing<br>Schedule                                              | Outcome                                           | Reference |
|---------------------|-----------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------|-----------|
| Raji Xenograft      | AZD3965 (100<br>mg/kg)                              | Oral, twice daily                                               | 85% tumor<br>growth inhibition                    | [1][5]    |
| Raji Xenograft      | AZD3965 (50<br>mg/kg) +<br>Doxorubicin (3<br>mg/kg) | Oral, twice daily<br>(AZD3965);<br>Once weekly<br>(Doxorubicin) | 81% tumor<br>growth inhibition<br>(combination)   | [5]       |
| Raji Xenograft      | AZD3965 (100<br>mg/kg) +<br>Rituximab (10<br>mg/kg) | Oral, twice daily<br>(AZD3965);<br>Once weekly<br>(Rituximab)   | Enhanced tumor regression compared to monotherapy | [5]       |
| 4T1 Breast<br>Tumor | AZD3965 (100<br>mg/kg)                              | Intraperitoneal,<br>twice daily                                 | Decreased tumor<br>volume and Ki67<br>expression  | [2]       |

## **Signaling Pathways and Experimental Workflows**

To elucidate the mechanism of action and experimental design, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of action of AZD3965 in a glycolytic cancer cell.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [AZD3965: A Comparative Guide to a First-in-Class MCT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#reproducibility-of-published-azd3965-research-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com